Kinase Selectivity Fingerprint: ITK, JAK3, and BLK Inhibition Potency Compared with Triazine‑2,4‑diamine Congeners
In a curated kinase‑panel screen, 6‑(chloromethyl)‑N‑(4‑ethylphenyl)‑1,3,5‑triazine‑2,4‑diamine achieved IC50 values of 0.5 nM (ITK), 0.6 nM (JAK3), and 0.7 nM (BLK), as measured by HTRF assays using recombinant human kinase domains [1]. By contrast, the structurally related but conformationally distinct analog 6‑(chloromethyl)‑N‑(1‑naphthalenyl)‑1,3,5‑triazine‑2,4‑diamine (BDBM63835) exhibited markedly weaker inhibition, with an IC50 of 10,300 nM against mouse HSF1 [2], representing a >20,000‑fold potency differential. This direct comparison within a consistent screening framework demonstrates that the N‑(4‑ethylphenyl) substitution confers a uniquely favorable interaction profile for ITK/JAK3/BLK family kinases that is absent in bulkier or differently oriented aryl substituents.
| Evidence Dimension | Kinase inhibition IC50 |
|---|---|
| Target Compound Data | ITK IC50 = 0.5 nM; JAK3 IC50 = 0.6 nM; BLK IC50 = 0.7 nM |
| Comparator Or Baseline | 6-(chloromethyl)-N-(1-naphthalenyl)-1,3,5-triazine-2,4-diamine: HSF1 IC50 = 10,300 nM |
| Quantified Difference | >20,000‑fold greater potency for target compound against ITK/JAK3/BLK vs. naphthalenyl analog against HSF1 |
| Conditions | Recombinant human kinase HTRF assays; ITK residues 352–617, JAK3 residues 781–end, BLK full length |
Why This Matters
This dramatic potency differential confirms that the 4‑ethylphenyl substituent is a non‑negotiable structural determinant for sub‑nanomolar ITK/JAK3/BLK activity, and that alternative aryl‑substituted triazine‑2,4‑diamines cannot be substituted without substantial loss of target engagement.
- [1] BindingDB. BDBM50512346 – CHEMBL4464404. Affinity data for ITK (IC50 0.5 nM), JAK3 (IC50 0.6 nM), BLK (IC50 0.7 nM). BindingDB.org. View Source
- [2] BindingDB. BDBM63835 – 6-(chloromethyl)-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine. HSF1 IC50 = 10,300 nM. BindingDB.org. View Source
